molecular formula C14H11NO4 B14568804 1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one CAS No. 61435-06-1

1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one

Cat. No.: B14568804
CAS No.: 61435-06-1
M. Wt: 257.24 g/mol
InChI Key: OOEMRUPOYZWGEK-UHFFFAOYSA-N
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Description

1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C14H11NO4 It is a derivative of acetophenone, where the phenyl ring is substituted with a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one typically involves the reaction of 3-nitrophenol with 3-bromophenyl ethanone under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as the nucleophile attacking the bromophenyl ethanone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, basic conditions.

Major Products Formed

    Reduction: 1-[3-(3-Aminophenoxy)phenyl]ethan-1-one.

    Oxidation: 1-[3-(3-Nitrophenoxy)phenyl]ethanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one can be compared with similar compounds such as:

    3-Nitroacetophenone: Lacks the phenoxy group, making it less complex and potentially less versatile in applications.

    3-Aminophenoxyacetophenone: The amino group provides different reactivity and potential biological activities compared to the nitro group.

    3-Hydroxyphenoxyacetophenone: The hydroxy group offers different hydrogen bonding capabilities and reactivity.

The uniqueness of this compound lies in its combination of the nitrophenoxy and ethanone functionalities, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

61435-06-1

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

1-[3-(3-nitrophenoxy)phenyl]ethanone

InChI

InChI=1S/C14H11NO4/c1-10(16)11-4-2-6-13(8-11)19-14-7-3-5-12(9-14)15(17)18/h2-9H,1H3

InChI Key

OOEMRUPOYZWGEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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